3-(3-Methoxy-4-nitrophenoxy)pyrrolidine
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Overview
Description
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a methoxy-nitrophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-Methoxy-4-nitrophenoxy)pyrrolidine typically involves the reaction of 3-methoxy-4-nitrophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring is known for its ability to interact with various biological pathways, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine can be compared with other similar compounds, such as:
- 3-(3-Methoxy-4-nitrophenoxy)tetrahydrofuran
- 3-(3-Methoxy-4-nitrophenoxy)piperidine
These compounds share similar structural features but differ in the ring structure attached to the methoxy-nitrophenoxy group. The uniqueness of this compound lies in its pyrrolidine ring, which offers distinct chemical and biological properties .
Biological Activity
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C12H14N2O4
Molecular Weight : 250.25 g/mol
The compound features a pyrrolidine ring substituted with a methoxy and a nitrophenoxy group, which may contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is a common mechanism for many pharmacologically active compounds. For instance, pyrrolidine derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism .
- Receptor Modulation : The structural features of the compound suggest potential interactions with various receptors, potentially modulating signaling pathways that affect cellular responses.
- Antimicrobial Activity : Similar compounds have exhibited antibacterial properties against various pathogens, indicating that this compound may also possess such activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound:
- Nitro Group Influence : The presence of the nitro group on the phenyl ring is known to enhance lipophilicity and potentially increase binding affinity to biological targets.
- Methoxy Substitution : The methoxy group may influence solubility and bioavailability, which are critical for therapeutic efficacy.
Biological Activity Data
The following table summarizes key findings from studies involving similar pyrrolidine derivatives:
Compound | Target | IC50 (µM) | Activity |
---|---|---|---|
3a | α-Amylase | 36.32 | Significant inhibition |
3f | α-Glucosidase | 27.51 | Significant inhibition |
S-34109 | Methicillin-resistant Staphylococcus aureus | Not specified | Superior activity |
Case Studies
- Antidiabetic Activity : Research on pyrrolidine derivatives has indicated their potential as antidiabetic agents by inhibiting α-amylase and α-glucosidase, thus reducing postprandial glucose levels .
- Antimicrobial Studies : A study demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications in the structure can lead to enhanced efficacy against pathogens .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-6-8(2-3-10(11)13(14)15)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
InChI Key |
HJGCENPCBUWZMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] |
Origin of Product |
United States |
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